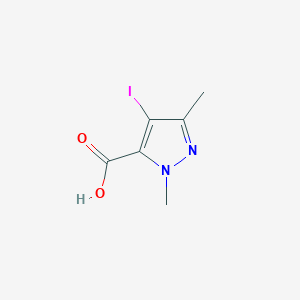

4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

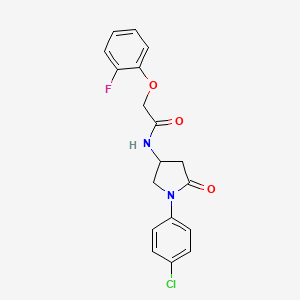

“4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . It is an organoiodine compound and a valuable intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrazoles, including “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid”, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The electrosynthesis of 4-iodo-substituted pyrazoles has also been explored.Molecular Structure Analysis

The molecular structure of “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is characterized by the presence of an iodine atom and two methyl groups attached to a pyrazole ring, along with a carboxylic acid group .Chemical Reactions Analysis

Pyrazoles, including “4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazoles .Applications De Recherche Scientifique

Synthesis of Heterobiaryls

4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structural motifs in many pharmaceuticals and agrochemicals, and their synthesis is a key area of research in organic chemistry.

Iodination Reactions

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . These multi-iodinated pyrazoles could have potential applications in various fields, including medicinal chemistry and materials science.

Antioxidant Potential

The incorporation of 3-Iodo-1,4-dimethyl-1H-pyrazole into heterocyclic compounds has been explored for its antioxidant potential. Antioxidants are crucial in neutralizing harmful free radicals in the body, and compounds with antioxidant properties are of great interest in the development of new drugs and dietary supplements.

Antimicrobial Applications

Similar to its antioxidant potential, 3-Iodo-1,4-dimethyl-1H-pyrazole has also been investigated for its antimicrobial potential. With the increasing prevalence of antibiotic-resistant bacteria, the development of new antimicrobial agents is a critical area of research.

Medicinal Chemistry

Pyrazoles, including 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

Agrochemistry

In addition to their applications in medicinal chemistry, pyrazoles are also important in the field of agrochemistry . They are used in the synthesis of various agrochemicals, including pesticides and herbicides.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes such as succinate dehydrogenase .

Mode of Action

The mode of action of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves interactions with its targets, leading to changes in their function. For instance, similar compounds have been known to inhibit the function of succinate dehydrogenase

Biochemical Pathways

Inhibition of succinate dehydrogenase, as seen with similar compounds, would affect the citric acid cycle and mitochondrial respiration .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Inhibition of succinate dehydrogenase by similar compounds can disrupt energy production in cells .

Propriétés

IUPAC Name |

4-iodo-2,5-dimethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYDMHPDOOKLKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)

![4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2439117.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)

![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)